Lipophilicity: –CF2H vs –H Substituent
The target compound bears a –CF2H group at C5, whereas the closest commercial analog, 1-methyl-1H-1,2,3-triazol-4-amine (CAS 67545-00-0), is unsubstituted at C5 (–H). The –CF2H group functions as a lipophilic hydrogen-bond donor and is recognized as a bioisostere of –OH, –SH, and –NH2 [1]. Predicted logP for 1-(difluoromethyl)-1H-1,2,3-triazole is 0.67, compared to experimentally measured logP of –0.60 to –1.67 for the non-fluorinated analog . The difluoromethyl substituent typically increases logP by 0.6–1.3 units versus the non-fluorinated parent scaffold while retaining hydrogen-bond donor capacity (A parameter 0.085–0.126), a dual property absent in the –H, –CH3, and –CF3 analogs [1][2].
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | Predicted logP ≈0.37–0.67 (based on 1-(difluoromethyl)-1H-1,2,3-triazole analog: 0.6732) |
| Comparator Or Baseline | 1-Methyl-1H-1,2,3-triazol-4-amine (CAS 67545-00-0): logP = –0.60 to –1.67 |
| Quantified Difference | ΔlogP ≈ +1.0 to +2.3 log units |
| Conditions | Predicted (ACD/Labs, ChemAxon) and experimental RP-HPLC logP measurements |
Why This Matters
The intermediate lipophilicity of the –CF2H analog balances membrane permeability with aqueous solubility, a critical parameter for cell-based assays and in vivo studies where the non-fluorinated analog may be too polar and the –CF3 analog excessively lipophilic.
- [1] Zafrani, Y. et al. (2017). Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept. Journal of Medicinal Chemistry, 60(2), 797–804. View Source
- [2] Usachev, B. I. (2018). Chemistry of fluoroalkyl-substituted 1,2,3-triazoles. Journal of Fluorine Chemistry, 210, 6–34. View Source
